Cas no 2453-46-5 (Chlorocycloheptane)

Chlorocycloheptane 化学的及び物理的性質
名前と識別子
-
- Chlorocycloheptane
- Cycloheptane, chloro-
- c-heptyl-Cl
- Chlor-cycloheptan
- chloro-cycloheptane
- Cycloheptane,chloro
- Cycloheptyl Chloride
- BS-16740
- NSC75844
- A928448
- AKOS009158147
- FT-0624175
- MFCD00046501
- UNII-9DGZ35VX23
- 2453-46-5
- NSC-75844
- NS00027684
- NSC 75844
- InChI=1/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H
- SCHEMBL1710981
- 9DGZ35VX23
- CS-0155300
- EINECS 219-522-7
- DTXSID70179277
- CAA45346
- C7H13Cl
- D81846
- 4-chlorocycloheptane
- DB-046476
-
- MDL: MFCD00046501
- インチ: InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
- InChIKey: KMJSGLZXFNSANB-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(CC1)Cl
計算された属性
- せいみつぶんしりょう: 132.070578g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 132.070578g/mol
- 単一同位体質量: 132.070578g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 8
- 複雑さ: 53.4
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.01
- ふってん: 175°C
- フラッシュポイント: 47.9°C
- 屈折率: 1.4730-1.4770
- PSA: 0.00000
- LogP: 2.94800
- ようかいせい: 未確定
Chlorocycloheptane セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- WGKドイツ:3
- 包装グループ:III
- 危険レベル:3
Chlorocycloheptane 税関データ
- 税関コード:2903890090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Chlorocycloheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23362-0.25g |
Chlorocycloheptane |
2453-46-5 | 97% | 0.25g |
¥137 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23362-1g |
Chlorocycloheptane |
2453-46-5 | 97% | 1g |
¥342 | 2023-09-15 | |
Ambeed | A916900-250mg |
Chlorocycloheptane |
2453-46-5 | 96% | 250mg |
$9.0 | 2023-06-22 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23362-1g |
Chlorocycloheptane |
2453-46-5 | 97% | 1g |
342.00 | 2021-07-09 | |
TRC | C363360-2.5ml |
Chlorocycloheptane |
2453-46-5 | 2.5ml |
$ 282.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D746804-5g |
Cycloheptane, chloro- |
2453-46-5 | 96+% | 5g |
$110 | 2024-06-07 | |
Chemenu | CM201217-25g |
chlorocycloheptane |
2453-46-5 | 95% | 25g |
$286 | 2021-06-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23362-10g |
Chlorocycloheptane |
2453-46-5 | 97% | 10g |
¥1626 | 2023-09-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-486450-10 ml |
Chlorocycloheptane, |
2453-46-5 | 10 ml |
¥2211.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23362-10g |
Chlorocycloheptane |
2453-46-5 | 97% | 10g |
1626.00 | 2021-07-09 |
Chlorocycloheptane 関連文献
-
Shouxin Liu,Qi Zhang,Xia Tian,Shiming Fan,Jing Huang,Andrew Whiting Green Chem. 2018 20 4729
-
Takuji Hatakeyama,Yoshiyuki Kondo,Yu-ichi Fujiwara,Hikaru Takaya,Shingo Ito,Eiichi Nakamura,Masaharu Nakamura Chem. Commun. 2009 1216
-
3. Index of authors, 1971
-
4. Free radical substitution in aliphatic compounds. Part XXIII. The gas phase chlorination of chlorocycloheptane and fluorocyclohexaneD. S. Ashton,J. M. Tedder J. Chem. Soc. B 1971 1723
-
5. Index of subjects, 1971
-
6. Studies in the alicyclic series. Part I. 1-Benzoylcycloalkenes as acceptors in the Michael condensationDavid Ginsburg J. Chem. Soc. 1954 2361
-
Shintaro Kawamura,Ryosuke Agata,Masaharu Nakamura Org. Chem. Front. 2015 2 1053
-
Shouxin Liu,Qi Zhang,Xia Tian,Shiming Fan,Jing Huang,Andrew Whiting Green Chem. 2018 20 4729
-
9. Adamantane chemistry. Part II. X-Ray structure analysis of 5-chloromethyl-4-oxahomoadamantan-5-olMichael J. Begley,G. Bryon Gill,David C. Woods J. Chem. Soc. Perkin Trans. 2 1975 74
-
10. Studies in the alicyclic series. Part III. Michael condensation of 1-acetylcycloalkenes with cycloalkanonesW. J. Rosenfelder,David Ginsburg J. Chem. Soc. 1954 2955
Chlorocycloheptaneに関する追加情報
Chlorocycloheptane (CAS No. 2453-46-5): A Comprehensive Overview in Modern Chemical Research
Chlorocycloheptane, with the chemical formula C7H13Cl, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a cycloheptane ring substituted with a chlorine atom, imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry. This introduction delves into the properties, applications, and recent advancements involving Chlorocycloheptane, particularly in the context of its CAS number CAS No. 2453-46-5, which identifies it uniquely in scientific literature and industrial processes.
The chemical structure of Chlorocycloheptane consists of a seven-membered saturated hydrocarbon ring (cycloheptane) with a chlorine atom attached to one of its carbon atoms. This substitution introduces polarity to the molecule, enhancing its solubility in polar solvents and making it more susceptible to nucleophilic substitution reactions. The presence of the chlorine atom also allows for further functionalization, enabling the synthesis of more complex molecules. These characteristics have positioned Chlorocycloheptane as a key building block in the pharmaceutical industry, particularly in the development of active pharmaceutical ingredients (APIs).
In recent years, research on Chlorocycloheptane has seen significant advancements, particularly in its role as a precursor for various pharmacologically active compounds. One notable area of study is its application in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The cycloheptane ring can be modified to introduce specific functional groups that enhance the anti-inflammatory properties of the final product. For instance, studies have shown that derivatives of Chlorocycloheptane can exhibit potent COX-2 inhibitory activity, making them promising candidates for treating chronic inflammatory conditions such as arthritis.
The pharmaceutical industry has also explored the use of Chlorocycloheptane in the development of antifungal and antibacterial agents. The chlorine substituent in its structure facilitates the introduction of additional heteroatoms, such as oxygen and nitrogen, which are crucial for achieving antimicrobial activity. Recent research has highlighted several novel derivatives of Chlorocycloheptane that demonstrate effective inhibition against multidrug-resistant bacterial strains. These findings underscore the compound's potential as a scaffold for developing next-generation antibiotics.
Beyond pharmaceutical applications, Chlorocycloheptane has found utility in agrochemical research. Its structural features make it a versatile intermediate in synthesizing herbicides and pesticides. For example, certain derivatives of Chlorocycloheptane have shown herbicidal activity by inhibiting key enzymes involved in plant growth regulation. This has opened up new avenues for developing environmentally friendly agrochemicals that offer effective weed control while minimizing ecological impact.
The synthesis and handling of Chlorocycloheptane, identified by its CAS number CAS No. 2453-46-5, require careful consideration due to its reactivity and potential hazards. While it is not classified as a hazardous material under standard regulatory frameworks, proper safety measures must be observed during its production and use to prevent accidents and ensure worker safety. Advanced synthetic methodologies have been developed to optimize the yield and purity of Chlorocycloheptane, making it more accessible for industrial applications.
In conclusion, Chlorocycloheptane represents a fascinating compound with diverse applications in modern chemical research. Its unique structural properties make it an invaluable intermediate in pharmaceuticals, agrochemicals, and other industries. The ongoing research into novel derivatives and synthetic routes continues to expand its potential applications, reinforcing its significance in scientific and industrial contexts.
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